4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine is a chemical compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The structure of this compound includes a pyrrolopyrimidine core with a chlorine atom at the 2-position and a morpholine ring at the 4-position.
Mechanism of Action
Target of Action
The primary target of 4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, making it an attractive target for cancer therapy .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in the inhibition of downstream signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The inhibition of PKB affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . The inhibition of PKB leads to a decrease in these cellular processes .
Pharmacokinetics
Modifications to the structure of these compounds, such as variation of the linker group, have led to the development of potent and orally bioavailable inhibitors of pkb .
Result of Action
The inhibition of PKB by this compound leads to a decrease in cell proliferation and survival . In cellular assays, compounds containing this structure have shown activity against cancer cell lines . They have also been found to modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of certain halogens, such as bromine, has been found to generally favor antitubercular activity over other halogens such as chlorine . Additionally, the metabolic environment within the body can affect the compound’s action, as metabolism can lead to rapid clearance of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine typically involves the following steps:
Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4-dichloropyrimidine and pyrrole derivatives.
Morpholine Substitution: The final step involves the substitution of the chlorine atom at the 4-position with a morpholine ring. This can be accomplished using morpholine in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base such as potassium carbonate or sodium hydride.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amino derivatives, while oxidation reactions can result in the formation of oxo derivatives.
Scientific Research Applications
4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine has several scientific research applications, including:
Medicinal Chemistry: It is studied as a potential kinase inhibitor with applications in cancer therapy. The compound has shown promising activity against various cancer cell lines by inhibiting key kinases involved in cell proliferation.
Biological Research: The compound is used in biological studies to understand its mechanism of action and its effects on cellular pathways.
Chemical Biology: It serves as a tool compound to study the role of specific kinases in cellular processes.
Industrial Applications: The compound may also have applications in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: This compound is similar in structure but lacks the morpholine ring. It is also studied for its biological activities.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another related compound with a different substitution pattern on the pyrrolopyrimidine core.
Uniqueness
4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine is unique due to the presence of both the chlorine atom and the morpholine ring, which contribute to its specific biological activities and potential as a kinase inhibitor. The combination of these structural features enhances its binding affinity and selectivity for certain kinases, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O/c11-10-13-7-1-2-12-8(7)9(14-10)15-3-5-16-6-4-15/h1-2,12H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNPJLJHRZVTNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2NC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50553218 |
Source
|
Record name | 2-Chloro-4-(morpholin-4-yl)-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50553218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114684-96-7 |
Source
|
Record name | 2-Chloro-4-(morpholin-4-yl)-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50553218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.